rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate
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Overview
Description
Rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate: is a chemical compound with a complex name, but let’s break it down. The key components are:
Ethyl: Refers to the ethyl group (CH₃CH₂-).
(2R): Indicates the stereochemistry of the piperidine ring.
1-(2,2-difluoroethyl): Describes a difluoroethyl substituent attached to the piperidine ring.
Piperidine-2-carboxylate: The core structure, which is a piperidine ring with a carboxylate group (COO⁻) at position 2.
Preparation Methods
Synthetic Routes::
Ring Opening Reaction:
- Industrial synthesis typically involves large-scale processes.
- Specific methods and conditions may vary based on proprietary information held by manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring to a piperidinone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the difluoroethyl group.
- Oxidation: Piperidinone derivatives.
- Reduction: Piperidine alcohols.
- Substitution: Diverse functionalized piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Exploration of potential drug candidates based on the piperidine scaffold.
Agrochemicals: Development of insecticides or herbicides.
Materials Science: Incorporation into polymers or materials.
Catalysis: As ligands in asymmetric catalysis.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of neurotransmitter systems, metabolic pathways, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds: Piperidine derivatives, such as N-methylpiperidine or piperidine carboxylates.
Uniqueness: The difluoroethyl substituent sets it apart, influencing properties and reactivity.
Properties
Molecular Formula |
C10H17F2NO2 |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
BDBLTZLKIMOLJH-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCCN1CC(F)F |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC(F)F |
Origin of Product |
United States |
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